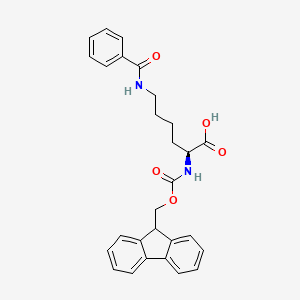

Fmoc-Lys(Bz)-OH

Description

Contextualization within Fmoc-based Solid-Phase Peptide Synthesis (SPPS) Methodologies

Fmoc-based SPPS is a widely adopted technique for synthesizing peptides on a solid support beilstein-journals.orgresearchgate.netiris-biotech.depeptide.com. This method relies on the sequential coupling of Fmoc-protected amino acids to a growing peptide chain anchored to a resin. The Fmoc group is typically removed after each coupling step using a mild base, most commonly piperidine (B6355638) beilstein-journals.orgresearchgate.net. This base-labile nature of the Fmoc group allows for orthogonal protection strategies, where side-chain protecting groups are stable under Fmoc deprotection conditions but can be removed later, often during the final cleavage of the peptide from the resin using acidic reagents like trifluoroacetic acid (TFA) beilstein-journals.orgresearchgate.net. The ε-amino group of lysine (B10760008) is highly reactive and requires protection during SPPS to prevent unwanted side reactions, such as branching or participation in peptide bond formation.

Historical Development of Lysine Side-Chain Protecting Groups in Fmoc Chemistry

The evolution of lysine side-chain protection in Fmoc chemistry has been driven by the need for groups that are stable during repetitive Fmoc removal cycles and compatible with the final cleavage conditions beilstein-journals.orgiris-biotech.desigmaaldrich.com. Early strategies often employed acid-labile groups such as tert-butyloxycarbonyl (Boc) for the side chain. However, the development of Fmoc-SPPS necessitated protecting groups that were orthogonal to the base-labile Fmoc group and the acid-labile resin linkages.

Over time, various Nε-protecting groups for lysine have been developed and utilized, including:

Boc (tert-butyloxycarbonyl): While commonly used in Boc-SPPS, it can be employed in Fmoc-SPPS, though its acid lability requires careful consideration, especially in fragment synthesis iris-biotech.desigmaaldrich.com.

Mtt (4-methyltrityl) and Mmt (4-monomethoxytrityl): These are acid-labile groups, typically removed with dilute TFA, allowing for on-resin modification beilstein-journals.orgbeilstein-journals.org.

Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) and ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl): These are base-labile groups, removed by hydrazine (B178648), offering orthogonality for complex modifications beilstein-journals.orgbeilstein-journals.orgnih.gov.

Alloc (Allyloxycarbonyl): This group is removed by palladium catalysis, providing another orthogonal cleavage strategy beilstein-journals.orgbeilstein-journals.org.

Z (Benzyloxycarbonyl): While historically significant in solution-phase synthesis and used in Boc-SPPS, it can also be employed in Fmoc-SPPS, often removed by hydrogenation iris-biotech.desigmaaldrich.comissuu.com.

The specific use of the Benzoyl (Bz) group for Nε-protection of lysine in Fmoc-SPPS is less extensively documented in the provided literature compared to the aforementioned groups beilstein-journals.orgiris-biotech.desigmaaldrich.comnih.goviris-biotech.de.

Proposed Role and Potential Significance of Fmoc-Lys(Bz)-OH in Synthetic Strategies

The Benzoyl group (Bz) is generally known for its relative stability under mildly acidic and basic conditions. In the context of Fmoc-SPPS, its potential role would be as a side-chain protecting group for lysine that is stable during Fmoc deprotection cycles (using piperidine) and can be removed during the final acidic cleavage. However, specific literature detailing the advantages, disadvantages, or unique applications of this compound compared to more established lysine protecting groups like Fmoc-Lys(Boc)-OH or Fmoc-Lys(Mtt)-OH is limited in the reviewed search results. Its significance would likely lie in specific synthetic scenarios where its particular stability or cleavage profile offers an advantage, or in niche applications not yet widely reported.

Overview of Research on Nε-Protected Fmoc-Lysine Derivatives

Research in peptide chemistry has extensively explored various Nε-protected Fmoc-lysine derivatives to facilitate diverse synthetic goals. Fmoc-Lys(Boc)-OH is perhaps the most widely utilized derivative due to its balance of stability and relatively straightforward deprotection iris-biotech.deissuu.comiris-biotech.de. Derivatives like Fmoc-Lys(Mtt)-OH and Fmoc-Lys(Mmt)-OH are valuable for on-resin modifications due to their selective acid lability beilstein-journals.orgbeilstein-journals.org. The Dde and ivDde derivatives are crucial for synthesizing branched or cyclic peptides, as they are cleaved by hydrazine beilstein-journals.orgbeilstein-journals.orgnih.gov. Fmoc-Lys(Alloc)-OH offers palladium-catalyzed deprotection, useful for orthogonal strategies beilstein-journals.orgbeilstein-journals.org.

Data Table: Common Nε-Protected Fmoc-Lysine Derivatives in SPPS

| Protecting Group | Abbreviation | Typical Cleavage Conditions | Notes on Use in Fmoc-SPPS |

| tert-butyloxycarbonyl | Boc | TFA (e.g., 95% TFA) | Widely used; stable to piperidine; acid-labile. iris-biotech.desigmaaldrich.com |

| 4-methyltrityl | Mtt | Dilute TFA (e.g., 1-2% TFA in DCM) | Acid-labile; useful for on-resin modification. beilstein-journals.orgbeilstein-journals.org |

| 4-monomethoxytrityl | Mmt | Dilute TFA (e.g., 1% TFA in DCM) | More acid-labile than Mtt; useful for on-resin modification. beilstein-journals.org |

| Allyloxycarbonyl | Alloc | Pd(0) catalysis (e.g., Pd(PPh₃)₄) | Orthogonal cleavage; sensitive to palladium poisoning. beilstein-journals.orgbeilstein-journals.org |

| 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl | Dde | Hydrazine (e.g., 2% hydrazine in DMF) | Base-labile; useful for orthogonal modifications; prone to migration. beilstein-journals.orgbeilstein-journals.orgnih.gov |

| 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl | ivDde | Hydrazine (e.g., 2% hydrazine in DMF) | More robust than Dde; less prone to migration. beilstein-journals.orgnih.gov |

| Benzyloxycarbonyl | Z / Cbz | Hydrogenolysis (H₂/Pd), strong acids | Historically significant; can be used in Fmoc-SPPS. iris-biotech.desigmaaldrich.comissuu.com |

| Benzoyl | Bz | (Not extensively documented for Fmoc-SPPS) | Less commonly reported for Fmoc-SPPS; specific properties and applications require further investigation. |

While this compound is a recognized derivative of lysine, the available literature does not provide extensive details on its specific advantages, historical development, or unique applications within academic peptide chemistry research compared to more established lysine protecting groups. The Benzoyl group's properties suggest potential utility, but detailed studies comparing its performance, stability, and cleavage characteristics against widely adopted groups like Boc, Mtt, or Dde are not prominently featured in the reviewed sources. Further research would be necessary to fully elucidate the role and significance of this compound in modern peptide synthesis strategies.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-6-benzamido-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N2O5/c31-26(19-10-2-1-3-11-19)29-17-9-8-16-25(27(32)33)30-28(34)35-18-24-22-14-6-4-12-20(22)21-13-5-7-15-23(21)24/h1-7,10-15,24-25H,8-9,16-18H2,(H,29,31)(H,30,34)(H,32,33)/t25-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCHKYEOLYRBPJT-VWLOTQADSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Transformations of Fmoc Lys Bz Oh

Methodological Approaches for the Preparation of Fmoc-Lys(Bz)-OH

The synthesis of this compound requires a carefully planned sequence of protection and deprotection steps to ensure regioselective modification of the two amino groups of the lysine (B10760008) backbone.

The synthesis of orthogonally protected lysine derivatives is a cornerstone of modern solid-phase peptide synthesis (SPPS). The most common strategy, the Fmoc/tBu approach, relies on the acid-labile protection of side chains and base-labile protection of the Nα-amino group. ed.ac.uk For lysine, this necessitates robust protection of the highly nucleophilic ε-amino group to prevent unwanted side reactions during peptide chain elongation. nbinno.com

A general and widely adopted route begins with the selective protection of the Nε-amino group of L-lysine. This is often achieved by first forming a copper(II) complex, which coordinates to the α-amino and carboxylate groups, leaving the ε-amino group available for reaction. guidechem.com This intermediate can then be reacted with a suitable protecting group precursor. Following the selective Nε-protection, the copper is removed, typically with a chelating agent like EDTA, and the free Nα-amino group is subsequently protected with an Fmoc group, usually by reacting it with 9-fluorenylmethyloxycarbonyl succinimidyl ester (Fmoc-OSu) under basic conditions. guidechem.comresearchgate.net

A variety of protecting groups are employed for the Nε-position, each with a unique cleavage condition, allowing for orthogonal deprotection strategies essential for synthesizing complex peptides, such as branched or cyclic peptides. ed.ac.uknbinno.com

Table 1: Common Nε-Protecting Groups for Fmoc-Lysine and Their Cleavage Conditions

| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonality to Fmoc |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Strong acid (e.g., Trifluoroacetic acid, TFA) advancedchemtech.com | Yes |

| Benzyloxycarbonyl | Z (or Cbz) | Catalytic hydrogenolysis; strong acid (HBr/AcOH) peptide.com | Yes |

| Allyloxycarbonyl | Alloc | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger ed.ac.uk | Yes |

| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | 2-5% Hydrazine (B178648) in DMF ed.ac.uknih.gov | Yes |

This orthogonality ensures that the side chain remains protected during the repetitive base-mediated cleavage of the Nα-Fmoc group throughout the peptide synthesis process. nbinno.com

The introduction of a benzoyl (Bz) group onto the lysine side chain follows the general principles of N-acylation. The benzoyl group is chemically robust and stable to both the basic conditions used for Fmoc removal and the acidic conditions typically used for Boc group removal, making it a suitable permanent modification or a stable protecting group in specific contexts. peptide.com

The key reaction is the acylation of the ε-amino group of a suitably protected lysine precursor. A common synthetic pathway involves:

Starting Material Selection : A typical starting material would be Nα-Fmoc-L-lysine (Fmoc-Lys-OH). This ensures the α-amino group is already protected.

Acylation Reaction : The ε-amino group of Fmoc-Lys-OH is then acylated using a benzoylating agent. Common agents include benzoyl chloride or benzoic anhydride (B1165640). The reaction is performed in the presence of a base to neutralize the acid byproduct and to deprotonate the ammonium (B1175870) group, rendering the amine nucleophilic.

A representative reaction scheme is the Schotten-Baumann reaction, where benzoyl chloride is added to Fmoc-Lys-OH in a biphasic system or in a polar aprotic solvent like DMF or Dioxane with an organic or inorganic base.

Key Reaction Parameters:

Benzoylating Agent : Benzoyl chloride is highly reactive, while benzoic anhydride is a suitable, less aggressive alternative. Activated esters of benzoic acid can also be used.

Base : Organic bases such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) are common. Inorganic bases like sodium bicarbonate or sodium carbonate in an aqueous/organic solvent mixture are also effective. researchgate.net

Solvent : Dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or dioxane are frequently used.

Temperature : The reaction is often carried out at 0 °C to control the exothermicity and minimize side reactions, followed by stirring at room temperature to ensure completion.

A potential side reaction is the formation of a mixed anhydride if the carboxylic acid of the lysine starting material is not adequately protected or if reaction conditions are not controlled.

Optimizing the synthesis of this compound focuses on maximizing yield, ensuring purity, and simplifying the workflow. Key areas for optimization include the choice of reagents and purification methods.

Comparison of Acylating Agents : The choice of benzoylating agent can significantly impact reaction efficiency and ease of purification. While benzoyl chloride is highly reactive, it produces HCl, requiring stoichiometric amounts of base. Benzoic anhydride produces benzoic acid as a byproduct, which can be easier to remove during workup. The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) to activate benzoic acid in situ is another route, similar to standard peptide coupling procedures. chemicalbook.com

Base and Solvent Selection : The reaction kinetics and solubility of reagents are highly dependent on the solvent and base system. Aprotic polar solvents like DMF can improve the solubility of the starting amino acid derivative. nih.gov Optimization involves screening different base-solvent combinations to find conditions that promote a fast, clean reaction with minimal side-product formation. For instance, using a non-nucleophilic base like DIPEA can prevent base-catalyzed side reactions.

Purification Strategy : Purification is critical to obtaining high-purity this compound suitable for peptide synthesis. The primary methods are:

Acid-Base Extraction : To remove unreacted benzoic acid and the base. The product is typically extracted into an organic solvent after an aqueous workup where the pH is carefully adjusted.

Crystallization : If the product is a stable solid, crystallization from a suitable solvent system is an effective method for achieving high purity.

Chromatography : For challenging purifications, flash column chromatography on silica (B1680970) gel is the most reliable method to separate the product from starting materials and byproducts.

An optimized protocol might involve the slow addition of benzoyl chloride to a solution of Fmoc-Lys-OH and DIPEA in DCM at 0 °C, followed by an aqueous workup and purification by flash chromatography to achieve high yield and purity. nih.gov

Derivatization and Functionalization of this compound

Once synthesized, this compound can be used as a building block in peptide synthesis or can be further modified to create novel chemical entities.

The benzoyl group itself is an aromatic ring that is moderately deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the adjacent carbonyl group. However, it can still undergo chemical modification, allowing for the introduction of further functionality. These modifications would typically be performed on the this compound molecule before its incorporation into a peptide to avoid harsh reaction conditions that could degrade the peptide chain.

Table 2: Potential Modifications of the Benzoyl Group

| Reaction Type | Reagents and Conditions | Potential Functional Group Introduced |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | Nitro (-NO₂) |

| Halogenation | Br₂ / FeBr₃ or Cl₂ / AlCl₃ | Bromo (-Br) or Chloro (-Cl) |

| Sulfonation | Fuming H₂SO₄ | Sulfonic acid (-SO₃H) |

| Friedel-Crafts Acylation | Acyl chloride / AlCl₃ | Acyl (e.g., Acetyl) |

Such modifications can be used to attach probes, labels, or other functional groups. For example, a nitro group could be introduced and subsequently reduced to an amine, which could then be used for conjugation to other molecules. The synthesis of derivatives like Nα-Fmoc-Nε-(Boc-2-aminobenzoyl)-L-lysine demonstrates that substituted benzoyl rings can be incorporated, providing a handle for further functionalization. chemimpex.comglpbio.com

The primary application of this compound is its incorporation into peptides via SPPS. The Nε-benzoyl group imparts unique properties to the resulting peptide. Lysine benzoylation is a naturally occurring post-translational modification (PTM) found on histone proteins. nih.gov This modification plays a role in regulating chromatin structure and gene expression. nih.gov

By incorporating this compound into synthetic peptides, researchers can create tools to study the biological effects of this PTM. The benzoyl group is recognized by specific "reader" proteins, such as those containing YEATS domains. nih.gov The recognition is mediated by π-π stacking interactions between the aromatic ring of the benzoyl group and aromatic residues (e.g., tyrosine, phenylalanine) in the protein's binding pocket. nih.gov

The synthesis of peptide analogues containing benzoyl-lysine allows for:

Probing Protein-Peptide Interactions : Creating peptides that mimic histone tails to study how benzoylation affects binding to reader domains and enzymes that "write" or "erase" this mark. nih.gov

Developing Enzyme Inhibitors : Designing peptide-based inhibitors for enzymes involved in lysine PTM pathways.

Creating Bioconjugates : Using the benzoyl-lysine residue as a stable, non-native modification to enhance peptide properties or to serve as a specific recognition tag. The chemical stability and unique aromatic nature of the benzoyl group can influence the peptide's structure, stability, and biological activity. u-tokyo.ac.jp

The synthesis of these conjugates follows standard Fmoc-SPPS protocols, where this compound is coupled like any other protected amino acid. After synthesis, the peptide is cleaved from the resin and globally deprotected, leaving the benzoyl group intact on the lysine side chain.

Protecting Group Orthogonality and Stability in Fmoc Lys Bz Oh Chemistry

Principles of Orthogonal Protection in Fmoc/Acid-Labile Strategies

Fmoc-Lys(Bz)-OH fits perfectly into this paradigm. The Fmoc group on the α-amino terminus serves its role as a base-labile temporary protecting group, while the benzoyl (Bz) group on the ε-amino group of lysine (B10760008) acts as an acid-labile side-chain protecting group. This arrangement ensures that the Nε-amino group of lysine remains protected during the repetitive Fmoc deprotection cycles, only being deprotected during the final acid-mediated cleavage step iris-biotech.deresearchgate.net.

Stability and Cleavage Kinetics of the Nε-Benzoyl Protecting Group

The efficacy of this compound in SPPS relies heavily on the stability of the Nε-benzoyl group under the conditions used for Fmoc deprotection and coupling, and its selective lability under final cleavage conditions.

Differential Cleavage Conditions for Nα-Fmoc and Nε-Benzoyl Groups

The Nα-Fmoc group is readily cleaved by mild basic conditions. A common reagent for this purpose is a 20-50% solution of piperidine (B6355638) in dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) wikipedia.orgnih.gov. The reaction typically proceeds within minutes. In contrast, the Nε-benzoyl group is significantly more stable to these basic conditions. It requires acidic treatment for its removal. Strong acids, such as TFA, are employed for the cleavage of acid-labile side-chain protecting groups, including the benzoyl group, during the final step of peptide synthesis iris-biotech.deiris-biotech.deresearchgate.net. The differential lability between the Fmoc group (base-labile) and the benzoyl group (acid-labile) is the basis of their orthogonality.

Assessment of Benzoyl Group Stability under SPPS Conditions

Research and practical application have demonstrated that the Nε-benzoyl group exhibits excellent stability under the standard conditions of Fmoc-based SPPS. Specifically, it remains intact during the repetitive cycles of Fmoc deprotection using piperidine or other secondary amines nih.govpeptide.com. Studies indicate that the benzoyl group is not significantly cleaved by typical basic deprotection reagents, nor is it susceptible to degradation by common coupling reagents or solvents used in SPPS, such as DMF, NMP, or dichloromethane (B109758) (DCM) peptide.combachem.comresearchgate.net.

While specific quantitative kinetic data for the Nε-benzoyl group's stability under every conceivable SPPS condition is extensive, its widespread use implies a high degree of robustness. For instance, the benzoyl group is known to be stable to conditions used for Fmoc removal, which typically involve 20% piperidine in DMF for 10-20 minutes per cycle nih.govpeptide.com. The benzoyl group is only removed during the final cleavage step, which usually involves treatment with a strong acid cocktail, often containing TFA iris-biotech.deiris-biotech.de. In this final cleavage, the benzoyl group is efficiently removed, typically within a few hours, along with other acid-labile side-chain protecting groups iris-biotech.desigmaaldrich.com.

Compatibility of this compound with Coupling Reagents and Reaction Environments

This compound is compatible with a wide array of standard coupling reagents and solvents used in Fmoc SPPS, ensuring its seamless integration into automated and manual synthesis protocols. Common coupling reagents such as carbodiimides (e.g., DIC, EDC) in combination with additives (e.g., HOBt, HOAt, Oxyma Pure), or phosphonium/aminium-based reagents (e.g., HBTU, HATU, PyBOP) are all suitable for activating the carboxyl group of this compound for peptide bond formation bachem.comresearchgate.netuni-regensburg.de.

The choice of coupling reagent can sometimes be influenced by the specific sequence or potential for racemization, but this compound itself does not typically present unique challenges in this regard. Solvents such as DMF and NMP are routinely used to swell the resin and dissolve the reagents, and this compound is soluble and stable in these media nih.govpeptide.com. The presence of the benzoyl group on the lysine side chain does not generally interfere with the coupling reaction or lead to significant side reactions under standard SPPS conditions researchgate.net.

Application of Fmoc Lys Bz Oh in Peptide and Protein Synthesis Research

Integration into Solid-Phase Peptide Synthesis (SPPS) Protocols

Fmoc-based SPPS is the predominant method for synthesizing peptides due to its mild deprotection conditions and compatibility with automation altabioscience.combeilstein-journals.orgnih.gov. Fmoc-Lys(Bz)-OH is a valuable building block within this framework.

Strategy for Incorporating this compound into Peptide Chains

The incorporation of this compound into a growing peptide chain follows the general Fmoc-SPPS protocol. The process begins with the deprotection of the N-terminal Fmoc group from the resin-bound amino acid, typically using a solution of piperidine (B6355638) in dimethylformamide (DMF) altabioscience.comuci.eduwikipedia.org. Following deprotection, the activated this compound is coupled to the free N-terminal amine. Common coupling reagents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) nih.govnih.gov. The benzyl (B1604629) protecting group on the lysine (B10760008) side chain remains intact during these coupling and Fmoc deprotection cycles iris-biotech.deiris-biotech.de.

The choice of the benzyl group for lysine side-chain protection offers a balance of stability and ease of eventual removal. Unlike tert-butyl (tBu) based protecting groups, which are also acid-labile, the benzyl group is generally more robust under certain conditions, yet still cleavable with strong acids like trifluoroacetic acid (TFA) during the final cleavage step iris-biotech.dewikipedia.org. This allows for the synthesis of peptides with lysine residues that require side-chain protection throughout the elongation process.

Management of Potential Side Reactions During Peptide Elongation

While Fmoc-SPPS is generally efficient, certain side reactions can occur, particularly with amino acids like lysine. The benzyl protecting group on this compound is stable to the 20% piperidine in DMF used for Fmoc removal iris-biotech.dealtabioscience.com. However, potential issues can arise from incomplete coupling or side reactions during the final cleavage.

Incomplete Coupling: If coupling is inefficient, deletion sequences (peptides lacking a specific amino acid) can form. This is mitigated by using excess activated amino acid and ensuring proper activation and reaction times uci.edugoogle.com.

Racemization: While Fmoc-SPPS generally minimizes racemization compared to older methods, certain amino acids and coupling conditions can still pose a risk. The benzyl protection on lysine does not inherently increase the risk of racemization during coupling nih.gov.

Side-Chain Deprotection: The final cleavage of the peptide from the resin and removal of all side-chain protecting groups is typically performed using a strong acid cocktail, most commonly TFA wikipedia.orgsigmaaldrich.com. The benzyl ether protecting group on the lysine side chain is removed under these acidic conditions, often alongside other acid-labile protecting groups like tBu or Trt iris-biotech.dewikipedia.org. Scavengers such as triisopropylsilane (B1312306) (TIS), water, or thioanisole (B89551) are typically added to the TFA cocktail to trap the reactive carbocations generated during deprotection, thereby preventing side reactions with nucleophilic residues like tryptophan, methionine, and tyrosine wikipedia.orgsigmaaldrich.com.

Utilization in Fragment Condensation and Ligation Chemistry

Fragment condensation and ligation techniques are essential for the synthesis of very long peptides and proteins that exceed the length achievable by direct SPPS. This compound is instrumental in preparing the protected peptide fragments required for these methods.

Role in Native Chemical Ligation (NCL) and Related Methodologies

Native Chemical Ligation (NCL) is a powerful technique for joining peptide fragments, typically involving a C-terminal thioester and an N-terminal cysteine residue nih.gov. While this compound itself is not directly involved in the NCL reaction mechanism, it is crucial for the synthesis of peptide fragments that may contain lysine residues at or near the ligation junction. The benzyl protection ensures the integrity of the lysine side chain during the synthesis of these fragments.

Preparation of Protected Peptide Fragments

This compound is frequently used in the synthesis of peptide fragments that will subsequently be joined together. The benzyl protection on the lysine side chain is stable to the Fmoc deprotection steps (piperidine) and the coupling chemistries used during fragment synthesis iris-biotech.desigmaaldrich.comiris-biotech.de. This stability allows for the assembly of relatively long peptide sequences as fragments, maintaining the integrity of the lysine side chain until it is intentionally deprotected.

For instance, a peptide fragment synthesized using Fmoc-SPPS with this compound can be cleaved from the resin and purified. The benzyl group can then be removed using strong acidic conditions (e.g., TFA) if required for subsequent fragment coupling or ligation steps, or it can be retained until the final global deprotection. This flexibility makes this compound a versatile tool for constructing complex peptide architectures.

Advanced Applications and Methodological Innovations Utilizing Fmoc Lys Bz Oh

Design and Synthesis of Chemically Modified Peptides

The Fmoc/tBu strategy in SPPS is renowned for its orthogonality, allowing for the selective removal of the N-terminal Fmoc group under basic conditions (typically with piperidine) without affecting acid-labile side-chain protecting groups, and vice versa. Fmoc-Lys(Bz)-OH fits seamlessly into this strategy, providing a protected lysine (B10760008) residue that can be incorporated into a peptide sequence. The benzyl (B1604629) protecting group on the lysine side chain is generally stable to the basic conditions used for Fmoc deprotection, ensuring that the side chain remains protected during chain elongation. This stability is crucial for preventing unwanted side reactions or premature branching. The subsequent selective removal of the benzyl group, typically via hydrogenolysis (e.g., H₂/Pd-C) or strong acid treatment (e.g., TFMSA), liberates the epsilon-amino group, making it available for a wide array of modifications.

Generation of Peptide Conjugates and Bioconjugates

Peptide conjugates and bioconjugates are formed by covalently linking peptides to other molecules, such as polymers (e.g., polyethylene (B3416737) glycol - PEG), drugs, carbohydrates, or other biomolecules, to improve their pharmacokinetic properties, stability, targeting, or efficacy. This compound provides a versatile handle for such modifications. Following the selective removal of the Nε-benzyl group, the exposed lysine amine can readily react with activated functional groups on the conjugating moiety.

For example, PEGylation of peptides is often performed by reacting the deprotected lysine amine with NHS-activated PEG chains. Similarly, peptide-drug conjugates can be synthesized by forming an amide bond between the lysine amine and an activated carboxylic acid group of a drug molecule. The choice of deprotection method for the benzyl group is critical to ensure compatibility with the conjugating molecule and any other protecting groups present on the peptide. Hydrogenolysis, for instance, is a mild method that can be employed if the conjugating molecule is not sensitive to reduction. The ability to perform these modifications site-specifically, thanks to the protected lysine residue, is paramount for creating well-defined and functional conjugates.

Synthesis of Constrained and Branched Peptide Architectures

Lysine's ε-amino group, in addition to its role in peptide modification, serves as a critical anchor point for constructing more complex peptide architectures, including cyclic peptides and branched or dendritic structures. This compound facilitates these syntheses by providing a protected lysine residue that can be strategically deprotected at the appropriate stage.

Macrocyclization Strategies Involving Lysine Side Chains

Macrocyclization, the formation of a cyclic peptide structure, often enhances peptide stability, bioavailability, and receptor binding affinity. Lysine's side chain is frequently utilized to form a lactam bridge, connecting its ε-amino group to a carboxyl group elsewhere in the peptide sequence (e.g., the C-terminus or a side chain carboxyl of Asp or Glu).

In strategies employing this compound, the lysine residue is incorporated into a linear peptide sequence designed for cyclization. After the completion of linear peptide synthesis, the Nε-benzyl group is selectively removed. The exposed epsilon-amino group is then activated using standard peptide coupling reagents (e.g., HATU, HOBt/DIC) under dilute conditions to favor intramolecular cyclization over intermolecular polymerization. The benzyl group's stability during peptide elongation and its efficient removal are key to the success of this approach. The resulting cyclic peptide can exhibit altered conformational properties and improved biological activity.

Construction of Multi-Antennary Peptide Systems

The synthesis of multi-antennary peptides, including peptide dendrimers and Multiple Antigen Peptides (MAPs), relies heavily on the ability to create branching points. Lysine's bifunctional nature (α-amino and ε-amino groups) makes it an ideal core or branching unit for such structures. This compound allows for controlled branching.

In a typical strategy, this compound is incorporated as a core residue. After deprotection of the Nε-benzyl group, the free epsilon-amino group can serve as the initiation point for growing secondary peptide chains. Alternatively, multiple Fmoc-protected amino acids can be coupled to this single amine to create a branched structure. This process can be repeated iteratively to build dendritic architectures. The orthogonal protection provided by the Fmoc group on the α-amino group and the Bz group on the ε-amino group (or vice versa, depending on the specific derivative used for branching) is essential for controlling the directionality and extent of branching. This methodology is fundamental for creating peptide scaffolds with enhanced avidity, improved solubility, or for constructing multivalent ligands and vaccines.

Compound List:

this compound (N-α-(9-Fluorenylmethyloxycarbonyl)-N-ε-benzoyl-L-lysine)

Fmoc-Lys(Z)-OH (N-α-(9-Fluorenylmethyloxycarbonyl)-N-ε-benzyloxycarbonyl-L-lysine)

Fmoc-Lys(Boc)-OH (N-α-(9-Fluorenylmethyloxycarbonyl)-N-ε-tert-butoxycarbonyl-L-lysine)

Fmoc-Lys(Dde)-OH (N-α-(9-Fluorenylmethyloxycarbonyl)-N-ε-1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl-L-lysine)

Fmoc-Lys(ivDde)-OH (N-α-(9-Fluorenylmethyloxycarbonyl)-N-ε-1-(4,4-dimethyl-2,6-dioxo-3,5-cyclohexadienyl)ethyl-L-lysine)

Fmoc-Lys(Mtt)-OH (N-α-(9-Fluorenylmethyloxycarbonyl)-N-ε-4-methyltrityl-L-lysine)

Fmoc-Lys(Alloc)-OH (N-α-(9-Fluorenylmethyloxycarbonyl)-N-ε-allyloxycarbonyl-L-lysine)

Fmoc-Lys(Ns)-OH (N-α-(9-Fluorenylmethyloxycarbonyl)-N-ε-nosyl-L-lysine)

Fmoc-Lys(5-Fam)-OH (N-α-(9-Fluorenylmethyloxycarbonyl)-N-ε-(5-carboxyfluorescein)-L-lysine)

Fmoc-Lys(Mmt)-OH (N-α-(9-Fluorenylmethyloxycarbonyl)-N-ε-monomethoxytrityl-L-lysine)

Fmoc-Lys(Ac)-OH (N-α-(9-Fluorenylmethyloxycarbonyl)-N-ε-acetyl-L-lysine)

Fmoc-Lys(Biotin)-OH (N-α-(9-Fluorenylmethyloxycarbonyl)-N-ε-biotinyl-L-lysine)

Fmoc-Lys(4-N3-Z)-OH (N-α-(9-Fluorenylmethyloxycarbonyl)-N-ε-(4-azido-benzyloxycarbonyl)-L-lysine)

Fmoc-Cys(Bz)-OH

Fmoc-Arg(Pbf)-OH

Fmoc-Asn(Trt)-OH

Fmoc-Tyr(OtBu)-OH

Fmoc-Gln(Trt)-OH

Fmoc-Met-OH

Fmoc-Ala-OH

Fmoc-Gly-OH

Fmoc-Thr(OtBu)-OH

Fmoc-His(Boc)-OH

Fmoc-Lys(Fmoc)-OH

Fmoc-Lys(Mtt)-Wang resin

Fmoc-Lys(ivDde)-Wang resin

Fmoc-Lys(Boc)-OH

Fmoc-Lys(Fmoc)-OH

Boc-Lys(Fmoc)-OH

Boc-Lys(Boc)-OH

Fmoc-Dpr(ivDde)-OH

Fmoc-Dab(ivDde)-OH

Fmoc-Orn(ivDde)-OH

Fmoc-Dpr(Mtt)-OH

Fmoc-Dab(Mtt)-OH

Fmoc-Orn(Mtt)-OH

Fmoc-Lys(Mtt)-OH

Fmoc-Lys(Mmt)-OH

Fmoc-Lys(EBx)-OH

Fmoc-Orn(EBx)-OH

Fmoc-Dap(EBx)-OH

Fmoc-Cys(2,4-hexadiene)-OH

Fmoc-(2-furanyl)alanine

Fmoc-Lys(Cbz)-OH

Analytical and Spectroscopic Characterization in Research Settings

Chromatographic Techniques for Assessment of Purity and Identity of Fmoc-Lys(Bz)-OH

Chromatographic methods are fundamental to verifying the purity and identity of Fmoc-protected amino acids. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most commonly employed techniques in this context.

High-Performance Liquid Chromatography (HPLC): HPLC is the definitive method for quantifying the purity of this compound. Reversed-phase HPLC (RP-HPLC) is particularly effective, separating the compound from potential impurities based on hydrophobicity. A C18 stationary phase is commonly used, with a mobile phase consisting of a gradient of aqueous solvent (often containing an acid like Trifluoroacetic Acid, TFA) and an organic solvent such as acetonitrile. rsc.org

The strong ultraviolet (UV) absorbance of the fluorenyl group of the Fmoc protector allows for highly sensitive detection, typically at wavelengths around 254 nm or 262 nm. rsc.org Research-grade this compound is expected to exhibit a purity of ≥98.0%. Even minor impurities can be detrimental in solid-phase peptide synthesis (SPPS), as they can lead to the accumulation of deletion or modified sequences in the final peptide product. Chiral HPLC, utilizing a chiral stationary phase, can also be employed to confirm the enantiomeric purity and ensure that the L-configuration is maintained without racemization. rsc.org

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Stationary Phase | C18 Silica (B1680970) Gel | Separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile/Water with 0.1% TFA | Elution of the compound and impurities. |

| Detection | UV at 254 nm or 262 nm | Quantification based on Fmoc group absorbance. rsc.org |

| Flow Rate | 1.0 mL/min | Standard analytical flow for good resolution. rsc.org |

Thin-Layer Chromatography (TLC): TLC serves as a rapid, qualitative tool for monitoring the progress of reactions involving this compound, such as its synthesis or its coupling in solution-phase chemistry. A small amount of the reaction mixture is spotted onto a silica gel plate, which is then developed in an appropriate solvent system. The separated spots are visualized under UV light, where the Fmoc group allows for easy detection. rsc.org While less precise than HPLC, TLC is invaluable for quickly assessing reaction completion or identifying the presence of major byproducts.

Spectroscopic Methods for Structural Confirmation of this compound and Its Derivatives

Spectroscopic techniques provide definitive confirmation of the molecular structure of this compound, ensuring that both the Fmoc and Bz protecting groups are correctly attached to the lysine (B10760008) backbone.

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The chemical formula for this compound is C₂₈H₂₈N₂O₅, corresponding to a molecular weight of approximately 472.53 g/mol . iris-biotech.de Techniques like Electrospray Ionization (ESI-MS) would typically show the protonated molecular ion [M+H]⁺ at m/z 473.5. This confirmation is crucial to verify that the correct molecule has been synthesized. For instance, in a study of a related dipeptide, ESI-MS was used to confirm the calculated mass of 894.11 with a found mass of 894.6, demonstrating the utility of this technique. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the most detailed information about the chemical structure. ¹H NMR and ¹³C NMR spectra offer a complete map of the carbon-hydrogen framework.

¹H NMR: The spectrum for this compound would show characteristic signals for the aromatic protons of the Fmoc group (typically between 7.3 and 7.8 ppm) and the benzyloxycarbonyl group (around 7.3 ppm). wiley-vch.deoregonstate.edu The benzylic protons (CH₂) of the Bz group would appear around 5.1 ppm, while the protons of the lysine backbone and side chain would resonate in the aliphatic region (typically 1.3-4.4 ppm). wiley-vch.dersc.org

¹³C NMR: The corresponding ¹³C spectrum would confirm the presence of all 28 carbon atoms, with distinct signals for the carbonyl carbons of the carboxylic acid and carbamate (B1207046) groups, the aromatic carbons of the protecting groups, and the aliphatic carbons of the lysine side chain. rsc.org

| Proton Type | Expected Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| Aromatic (Fmoc) | 7.30 - 7.80 | 8 protons on the fluorenyl ring system. wiley-vch.de |

| Aromatic (Bz) | ~7.35 | 5 protons on the benzyl (B1604629) ring. wiley-vch.de |

| Benzylic (Bz) | ~5.10 | -O-CH₂-Ph of the benzyloxycarbonyl group. wiley-vch.de |

| Lysine α-CH | ~4.20 - 4.40 | Proton adjacent to the carboxylic acid and α-amino group. rsc.org |

| Fmoc CH, CH₂ | ~4.20 - 4.50 | Protons of the fluorenylmethoxycarbonyl linkage. rsc.org |

| Lysine ε-CH₂ | ~3.10 | Side-chain methylene (B1212753) group attached to the Nε. rsc.org |

| Lysine β,γ,δ-CH₂ | 1.30 - 1.90 | Remaining aliphatic protons of the lysine side chain. rsc.org |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups within the molecule. The spectrum of this compound would exhibit characteristic absorption bands, confirming its identity. rsc.orgacs.orgokstate.edu Expected peaks include a broad O-H stretch from the carboxylic acid, N-H stretching from the carbamate groups, strong C=O stretching absorptions for the carbamates and carboxylic acid (typically in the 1690-1750 cm⁻¹ range), and C=C stretching from the aromatic rings. rsc.orgresearchgate.net

Quantitative Analysis Methodologies in Peptide Synthesis Research

In the context of SPPS, a crucial step is to quantify the amount of the first amino acid attached to the solid support (resin loading). A widely used method for this purpose takes advantage of the UV-absorbing properties of the Fmoc group.

The procedure involves treating a known mass of the this compound-loaded resin with a basic solution, typically 20-50% piperidine (B6355638) in a solvent like dimethylformamide (DMF). This treatment cleaves the Fmoc group, releasing it from the resin as a dibenzofulvene-piperidine adduct. This adduct has a very strong and distinct UV absorbance maximum around 301 nm.

By measuring the absorbance of the resulting solution using a UV-Vis spectrophotometer and applying the Beer-Lambert law (A = εcl), the concentration of the adduct can be accurately determined. Knowing the molar extinction coefficient (ε) of the adduct (a well-established value), the volume of the solution, and the initial mass of the resin, one can calculate the precise loading of the amino acid on the resin in units of mmol/g. This quantitative analysis is essential for ensuring correct stoichiometry in subsequent coupling steps of peptide synthesis.

| Parameter | Value/Reagent | Role in Quantification |

|---|---|---|

| Cleavage Reagent | 20% Piperidine in DMF | Releases the Fmoc group to form a UV-active adduct. |

| Wavelength (λmax) | ~301 nm | Wavelength of maximum absorbance for the dibenzofulvene-piperidine adduct. |

| Molar Extinction (ε) | ~7800 M⁻¹cm⁻¹ | Constant used in the Beer-Lambert law to calculate concentration. |

| Instrumentation | UV-Vis Spectrophotometer | Measures the absorbance of the released adduct. |

Emerging Challenges and Future Research Directions

Addressing Synthetic Efficiency and Purity Challenges Associated with Fmoc-Lys(Bz)-OH

The successful incorporation of this compound into a growing peptide chain is governed by factors that influence both the yield and purity of the final product. Key challenges stem from the stability of the Nε-benzoyl amide bond to the basic conditions required for Fmoc group removal and the steric properties of the benzoyl group itself.

Stability to Piperidine (B6355638): The core of Fmoc-SPPS relies on the repetitive use of a mild base, typically a solution of piperidine in a polar aprotic solvent, to cleave the Nα-Fmoc group. A significant challenge is the potential lability of the Nε-benzoyl group under these conditions. While amides are generally more stable to base than esters, prolonged or repeated exposure over many cycles of a long synthesis could lead to partial cleavage of the benzoyl group. This premature deprotection would expose the ε-amino group, leading to undesired side reactions such as chain branching or modification by coupling reagents, ultimately resulting in complex and difficult-to-purify peptide mixtures. Research is needed to quantify the stability of the Nε-benzoyl bond under various Fmoc deprotection conditions, as summarized in the table below.

| Deprotection Condition | Potential Side Product | Impact on Purity |

| Standard (e.g., 20% piperidine in DMF) | Prematurely deprotected Lys residue | High risk of branched or modified peptides |

| Milder Base (e.g., DBU/piperidine) | Reduced rate of Bz cleavage | Potentially improved purity, but may require longer Fmoc deprotection |

| Increased Cycles | Cumulative loss of Bz group | Decreased yield of the target peptide |

Peptide Aggregation: The aromatic nature of the benzoyl group can contribute to interchain π-π stacking interactions, promoting peptide aggregation on the solid support. Aggregation can physically block reactive sites, leading to truncated sequences known as deletion sequences. This issue is sequence-dependent and becomes more pronounced during the synthesis of long or hydrophobic peptides. Future work should focus on developing optimized coupling conditions, perhaps using novel activating agents or additives that can disrupt aggregation and overcome the steric challenges posed by the benzoyl group.

Investigation of Alternative Cleavage Strategies for Nε-Benzoyl Protection

The benzoyl group is traditionally cleaved by harsh methods such as strong acidolysis (e.g., HF) or catalytic hydrogenolysis. organicreactions.org While effective, these methods lack the subtlety required for modern complex peptide synthesis, which often demands orthogonal protecting group strategies. researchgate.netnih.gov The development of milder and more selective cleavage methods is paramount to expanding the utility of this compound.

Catalytic Hydrogenolysis: This remains a viable orthogonal strategy. The Nε-benzoyl group can be removed using a palladium catalyst (e.g., Pd/C) and a hydrogen source. organicreactions.orgacs.orgnih.gov This process is performed under neutral conditions and is orthogonal to the acid-labile tBu-based side-chain protecting groups and the final TFA-mediated cleavage from the resin. researchgate.net This allows for selective deprotection of the lysine (B10760008) side chain while the peptide is still attached to the solid support, enabling on-resin modification. However, challenges include catalyst poisoning by sulfur-containing residues (Cys, Met) and ensuring efficient mass transfer within the resin beads. nih.gov

Enzymatic Cleavage: A highly promising future direction is the use of enzymes for deprotection. The sirtuin family of enzymes, specifically SIRT1 and SIRT2, are known to catalyze the removal of the benzoyl group from benzoylated lysine residues in histones. nih.gov Harnessing these or engineered enzymes could provide an exceptionally mild and specific method for Nε-benzoyl cleavage. This biocatalytic approach would be orthogonal to virtually all standard chemical steps in peptide synthesis. Research in this area would involve identifying or engineering robust enzymes that are active in organic solvents compatible with peptide resins.

| Cleavage Method | Conditions | Orthogonality to Fmoc/tBu | Key Advantages | Key Challenges |

| Acidolysis | Strong Acid (HF, TFMSA) | Low (cleaves tBu groups) | Established method | Harsh, damages sensitive peptides |

| Hydrogenolysis | H₂, Pd/C catalyst | High | Mild, neutral conditions | Catalyst poisoning, resin compatibility |

| Enzymatic | Sirtuin enzymes, NAD⁺ | Very High | Ultimate specificity, mildest conditions | Enzyme stability and activity in SPPS conditions |

| Photolysis | UV/Visible Light | High | Reagent-free cleavage | Requires development of a photolabile Bz analog |

Photolabile Strategies: The development of a photolabile version of the benzoyl group represents another frontier. Photoremovable protecting groups offer spatial and temporal control of deprotection using light, avoiding chemical reagents entirely. While nitrobenzyl and phenacyl groups are known photolabile protectors, a benzoyl derivative that could be cleaved efficiently with a specific wavelength of light would be a valuable addition to the synthetic toolkit, enabling precise, on-demand lysine deprotection.

Exploration of this compound in Novel Bioconjugation Chemistries

The true synthetic power of an orthogonally protected amino acid lies in its ability to serve as a unique chemical handle for site-specific modification. springernature.com If the Nε-benzoyl group of this compound can be selectively removed without disturbing other protecting groups, the liberated ε-amino group becomes a nucleophilic site for a wide array of bioconjugation reactions.

On-Resin Cyclization and Ligation: By achieving selective on-resin debenzoylation (e.g., via hydrogenolysis), the exposed lysine side chain can participate in intramolecular reactions to form cyclic peptides. This is a critical strategy for constraining peptide conformation to enhance biological activity and stability. Furthermore, the ε-amino group could be modified to install a chemical handle for subsequent native chemical ligation (NCL) or other peptide ligation strategies, enabling the synthesis of larger proteins.

Site-Specific Labeling: The ability to unmask a single lysine side chain on a fully protected peptide opens the door to precise labeling with fluorophores, biotin, polyethylene (B3416737) glycol (PEG), or cytotoxic drug payloads. This contrasts with non-specific labeling of a finished peptide, which often yields a heterogeneous mixture of products. Using this compound in this orthogonal fashion could be particularly valuable for creating well-defined antibody-drug conjugates (ADCs) or targeted imaging agents. The workflow would involve:

SPPS of the peptide using this compound and other standard protected amino acids.

Selective on-resin deprotection of the Nε-benzoyl group.

On-resin conjugation of the desired molecule to the lysine side chain.

Global deprotection and cleavage from the resin with TFA.

The success of these applications is entirely dependent on the development of robust and selective cleavage strategies for the Nε-benzoyl group, as discussed in the previous section.

Theoretical and Computational Studies of Nε-Benzoyl Protection in Fmoc Chemistry

While experimental work provides empirical solutions, theoretical and computational studies offer a path to a predictive, mechanistic understanding of the challenges associated with this compound. To date, specific computational studies on this derivative are lacking, representing a significant area for future research.

Density Functional Theory (DFT) Studies: DFT calculations can be employed to model the electronic structure of the Nε-benzoyl amide bond. acs.orgresearchgate.netresearchgate.net Such studies could precisely calculate the activation energy for base-catalyzed hydrolysis by piperidine, allowing for a quantitative prediction of the group's stability during Fmoc deprotection cycles. This could guide the rational design of milder deprotection cocktails or identify electronic modifications to the benzoyl ring that could enhance its stability.

Molecular Dynamics (MD) Simulations: MD simulations are a powerful tool for studying the conformational dynamics of peptides. mdpi.comnih.govnih.gov Simulations of peptide chains containing Lys(Bz) residues on a solid support could provide invaluable insights into the mechanisms of aggregation. mdpi.comscispace.com By modeling the interactions between benzoyl groups and other side chains, these studies could predict sequence-dependent aggregation risks and help design "difficult sequences" with minimized aggregation propensity. Furthermore, MD simulations can model the accessibility of the growing N-terminus, providing a theoretical basis for understanding the steric hindrance observed during coupling steps.

| Computational Method | Research Question | Potential Impact |

| Density Functional Theory (DFT) | What is the stability of the Nε-benzoyl bond to piperidine? | Rational design of Fmoc deprotection conditions to minimize side reactions. |

| Molecular Dynamics (MD) | How does the benzoyl group influence peptide aggregation on-resin? | Prediction of aggregation-prone sequences; development of mitigation strategies. |

| QM/MM Simulations | What is the detailed mechanism of enzymatic or chemical cleavage? | Design of more efficient catalysts or enzyme variants for deprotection. |

These computational approaches, which are currently applied to general peptide and protein systems, can be specifically focused on this compound to accelerate its development and troubleshoot synthetic challenges before they are encountered in the lab. nih.govmdpi.com

Q & A

Q. What are the standard protocols for incorporating Fmoc-Lys(Bz)-OH into solid-phase peptide synthesis (SPPS)?

this compound is typically incorporated using iterative Fmoc-SPPS. The benzyl (Bz) group protects the ε-amino side chain of lysine, allowing selective coupling at the α-amino group. Steps include:

- Resin activation : Use a CLEAR solid support pre-loaded with the first amino acid .

- Deprotection : Remove the Fmoc group with 20% piperidine in DMF.

- Coupling : Activate this compound with HBTU/DIPEA or DIC/HOAt in DMF (1:1 molar ratio to resin), followed by 1–2 hours of reaction .

- Wash cycles : DMF and DCM rinses between steps to remove excess reagents.

- Final cleavage : Use TFA-based cocktails (e.g., TFA:phenol:water:TIPS, 88:5:5:2) to remove side-chain protections and release the peptide from the resin .

Q. How can researchers ensure the purity of this compound during synthesis?

Critical quality checks include:

- HPLC analysis : Verify ≥99% purity using reverse-phase C18 columns with acetonitrile/water gradients .

- Mass spectrometry (MS) : Confirm molecular weight (e.g., M.W. 624.77 for Fmoc-Lys(Mtt)-OH) to detect truncations or side reactions .

- Amino acid analysis : Hydrolyze a sample and quantify lysine recovery via ninhydrin assays .

- Storage : Keep the compound at –20°C in anhydrous DMF or DCM to prevent hydrolysis .

Q. What are common side reactions when using this compound, and how are they mitigated?

- Incomplete deprotection : Residual Fmoc groups due to insufficient piperidine treatment. Mitigate by extending deprotection time (2 × 5 min cycles) .

- Aggregation : Hydrophobic Bz groups can cause peptide precipitation. Use 0.1% Triton X-100 in DMF or switch to polar solvents like NMP .

- Racemization : Minimize by coupling at ≤25°C and avoiding prolonged activation times .

Advanced Research Questions

Q. How can orthogonal protection strategies optimize the synthesis of branched peptides involving this compound?

Orthogonal groups like Alloc (allyloxycarbonyl) or Mtt (4-methyltrityl) enable selective deprotection of lysine side chains for further modifications:

- Alloc removal : Treat with Pd(PPh₃)₄/PhSiH₃ in CH₂Cl₂ (1–2 hours) under inert atmosphere, preserving Fmoc and Bz groups .

- Mtt removal : Use 1–3% TFA in DCM (3 × 5 min), which leaves Bz intact . Example: A dendritic peptide synthesized using Fmoc-Lys(Mtt)-OH for branch points followed by Bz-protected lysine for linear segments .

Q. How do structural modifications of this compound (e.g., acyl chain length) influence peptide bioactivity and solubility?

Substituting Bz with longer acyl chains (e.g., lauroyl, stearoyl) enhances membrane permeability but risks aggregation:

Q. How should researchers address contradictory data on coupling efficiency when using this compound in automated synthesizers?

Conflicting reports may arise from resin swelling, activation methods, or steric hindrance. Troubleshooting steps:

- Resin type : Switch from Wang to ChemMatrix resin for better swelling in hydrophobic sequences .

- Double coupling : Repeat coupling with fresh reagents for sterically hindered residues.

- Real-time monitoring : Use ninhydrin or chloranil tests after each coupling step to detect failures .

Q. What analytical methods validate the site-specific incorporation of this compound in post-translationally modified peptides?

- MALDI-TOF MS : Detect mass shifts (+195.2 Da for Bz) to confirm lysine modification .

- NMR : Compare δ 7.3–7.5 ppm (aromatic Bz protons) in ¹H-NMR spectra .

- Edman degradation : Sequence the first 5–10 residues to verify positional accuracy .

Methodological Considerations

- Contradiction analysis : When comparing this compound with Fmoc-Lys(Alloc)-OH, note that Alloc allows milder deprotection (Pd-based vs. TFA for Bz), reducing side-chain damage in acid-sensitive peptides .

- Data reproducibility : Always report solvent ratios, resin types, and activation times, as minor variations significantly impact yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.